molecular formula C8H6BrN3O B13645773 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone

1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone

Cat. No.: B13645773
M. Wt: 240.06 g/mol
InChI Key: VIHCYQDASPJRDS-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is a highly functionalized compound belonging to the class of benzo[d][1,2,3]triazoles. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a bromine atom and a triazole ring, makes it a versatile molecule for further derivatization and functional group interconversion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone typically involves a nitrosoarene-alkyne cycloaddition reaction. This reaction is carried out in toluene at 80°C under an inert atmosphere. The starting materials include 4-bromonitrosobenzene and 1-(1H-benzo[d][1,2,3]triazol-1-yl)prop-2-yn-1-one . The reaction proceeds with the precipitation of the desired product during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to different oxidation states.

    Cycloaddition Reactions: The compound can undergo further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It can be utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromine atom and the ethanone group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and further derivatization, setting it apart from similar compounds.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

1-(6-bromo-2H-benzotriazol-5-yl)ethanone

InChI

InChI=1S/C8H6BrN3O/c1-4(13)5-2-7-8(3-6(5)9)11-12-10-7/h2-3H,1H3,(H,10,11,12)

InChI Key

VIHCYQDASPJRDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=NNN=C2C=C1Br

Origin of Product

United States

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